molecular formula C9H11ClFNO2 B1439528 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride CAS No. 501653-64-1

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride

Cat. No.: B1439528
CAS No.: 501653-64-1
M. Wt: 219.64 g/mol
InChI Key: DHUMGZTWHYGHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride is a chemical compound that features a fluorinated aromatic ring and an amino acid derivative

Biochemical Analysis

Biochemical Properties

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it affects cell signaling pathways by interacting with specific receptors on the cell surface, thereby altering downstream signaling events .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The precise molecular interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism and other biochemical processes. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The compound’s localization within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 4-fluorobenzylamine with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving recrystallization or other purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride
  • 4-Fluorophenylglycine hydrochloride

Uniqueness

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride is unique due to its specific structural features, such as the presence of a fluorinated aromatic ring and an amino acid derivative. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-8-3-1-7(2-4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUMGZTWHYGHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.